An In-depth Technical Guide to the Physical Properties of N-Substituted Piperidine Hydrochloride Derivatives
An In-depth Technical Guide to the Physical Properties of N-Substituted Piperidine Hydrochloride Derivatives
This guide is structured to provide a comparative analysis, followed by detailed experimental protocols for determining key physical characteristics.
Introduction to N-Substituted Piperidine Hydrochlorides
The piperidine ring is a fundamental scaffold in medicinal chemistry and drug development. Substitution at the 1-position (the nitrogen atom) significantly influences the molecule's physicochemical properties, including its basicity, lipophilicity, and crystal lattice energy. Converting these basic amines into their hydrochloride salts is a common strategy to improve their stability, crystallinity, and aqueous solubility, which are critical for pharmaceutical formulation.
This guide focuses on two key analogs:
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1-Aminopiperidine hydrochloride (CAS 63234-70-8) : Features an amino group directly attached to the piperidine nitrogen, creating a hydrazine moiety.[1]
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N-Methylpiperidine hydrochloride (CAS 17874-59-8) : A classic tertiary amine hydrochloride.[2][3]
Understanding the physical properties of these compounds provides a robust framework for predicting the behavior of other N-substituted piperidine derivatives.
Comparative Physical Properties
The addition of either an amino or a methyl group to the piperidine nitrogen imparts distinct physical characteristics. The following table summarizes the known properties of the parent amines and their hydrochloride salts.
| Property | 1-Aminopiperidine | 1-Aminopiperidine hydrochloride | N-Methylpiperidine | N-Methylpiperidine hydrochloride |
| Molecular Formula | C₅H₁₂N₂[4] | C₅H₁₂N₂·HCl[1] | C₆H₁₃N[5] | C₆H₁₄ClN[3] |
| Molecular Weight | 100.16 g/mol [4] | 136.62 g/mol [1] | 99.17 g/mol [5] | 135.63 g/mol [3] |
| Appearance | Liquid[4] | Solid (form not specified) | Colorless liquid[6] | Solid (form not specified) |
| Boiling Point (Free Base) | 146 °C at 730 mmHg[4] | Not Applicable | 106-107 °C[7] | Not Applicable |
| Melting Point | Not specified | Not specified | Not specified | 230-232 °C[8] |
| Solubility | Miscible with water[6] | Soluble in water[9] | Miscible with water[6] | Soluble in water[9] |
| pKa (of conjugate acid) | Not specified | Not specified | ~10.13 (Predicted)[10] | Not specified |
Causality Behind Experimental Observations:
-
Molecular Weight: The molecular weights are straightforward calculations from the molecular formulas. The addition of HCl to form the salt increases the molecular weight by that of hydrogen chloride (36.46 g/mol ).
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Solubility: The high polarity of the hydrochloride salts and their ability to form strong ion-dipole interactions with water molecules render them soluble in aqueous solutions.[9] This is a critical property for many pharmaceutical applications. The parent amines are also miscible with water, a common feature for small amines that can act as hydrogen bond acceptors.[6]
Experimental Protocols for Physical Property Determination
The following sections detail standardized, step-by-step methodologies for determining key physical properties of a given N-substituted piperidine hydrochloride.
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. The capillary method involves heating a small sample in a sealed capillary tube and observing the temperature range over which it melts.
Step-by-Step Methodology:
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Sample Preparation: Ensure the N-Methylpiperidin-1-amine hydrochloride sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating:
-
For an unknown compound, perform a rapid heating to get an approximate melting range.
-
For a more precise measurement, heat rapidly to about 15-20 °C below the approximate melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
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Reporting: Report the melting point as a range. A narrow range (e.g., 1-2 °C) is indicative of a pure compound.
Diagram of Melting Point Determination Workflow
A flowchart for determining the melting point via the capillary method.
Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a solvent. It involves agitating an excess of the solid with the solvent until equilibrium is reached, followed by quantification of the dissolved solute.
Step-by-Step Methodology:
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Preparation: Add an excess amount of N-Methylpiperidin-1-amine hydrochloride to a known volume of deionized water in a sealed flask. The excess solid is crucial to ensure saturation.
-
Equilibration: Place the flask in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.
-
Quantification:
-
Carefully extract a known volume of the clear supernatant.
-
Dilute the supernatant to a concentration within the linear range of a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Quantify the concentration of the dissolved compound against a standard calibration curve.
-
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Diagram of Solubility Determination Workflow
A workflow for determining aqueous solubility using the shake-flask method.
Conclusion
While the physical properties of "N-Methylpiperidin-1-amine hydrochloride" are not explicitly documented, a thorough analysis of its closest structural analogs, 1-aminopiperidine hydrochloride and N-methylpiperidine hydrochloride, provides a strong predictive foundation. It is anticipated that N-Methylpiperidin-1-amine hydrochloride would be a water-soluble, crystalline solid with a high melting point, consistent with the properties of small molecule amine hydrochlorides. The experimental protocols detailed in this guide offer a standardized approach for the empirical determination of its physical properties, which is essential for its potential application in research and development.
References
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ChemBK. 5-Amino-1-methylpiperidin-2-one hydrochloride. [Link][11]
-
ECHA. 1-Methyl piperidine-4-carboxylic acid hydrochloride. [Link][12]
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Google Patents. CN100345828C - Process for preparing N-amino piperidine hydrochloride. [14]
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Google Patents. CN104356096A - Preparation method of N-aminopiperidine hydrochloride. [15]
-
precisionFDA. (R)-3-(BOC-AMINO)PIPERIDINE HYDROCHLORIDE. [Link][16]
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PubChem. Piperidine, 1-methyl-, hydrochloride (1:1). [Link][3]
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